4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride
Description
4-(3-Azabicyclo[3.2.2]nonyl)-4-fluorobutyrophenone hydrochloride, also known by its nonproprietary name Nonaperone, is a bicyclic tertiary amine compound with a fluorinated aromatic ketone moiety. Its molecular structure comprises a 3-azabicyclo[3.2.2]nonane ring system linked to a 4-fluorophenyl group via a butanone chain. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological applications .
Properties
CAS No. |
15997-77-0 |
|---|---|
Molecular Formula |
C18H25ClFNO |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-(3-azoniabicyclo[3.2.2]nonan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C18H24FNO.ClH/c19-16-5-3-15(4-6-16)17(21)2-1-9-18-10-7-14(8-11-18)12-20-13-18;/h3-6,14,20H,1-2,7-13H2;1H |
InChI Key |
NIZCYKDQUMEZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Deamination of Cyclohexane-1,4-bis(methylamine)
Heating cyclohexane-1,4-bis(methylamine) at 300–500°C over alumina catalysts induces deamination, producing 3-azabicyclo[3.2.2]nonane and ammonia. The reaction proceeds under inert gas (e.g., nitrogen) to minimize side reactions. Yields depend on temperature optimization, with 400°C providing optimal cyclization efficiency.
Alternative Route: Dehydration of 4-Aminomethylcyclohexanemethanol
4-Aminomethylcyclohexanemethanol undergoes dehydration at similar temperatures (300–500°C) using alumina, forming the bicyclic structure via intramolecular cyclization. This method avoids ammonia byproduct generation, simplifying purification.
Preparation of 4-Fluorobutyrophenone
The 4-fluorophenyl ketone segment is synthesized via Friedel-Crafts acylation. While explicit protocols for 4-fluorobutyrophenone are absent in the provided sources, EP0284561A2 offers analogous methods for aryl ketone synthesis.
Friedel-Crafts Acylation of Fluorobenzene
Reaction of butyryl chloride with fluorobenzene in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the para position. Key parameters include:
Purification and Characterization
Crude product is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) and recrystallized from ethanol. Purity is confirmed by NMR (δ 7.85 ppm, d, J=8.5 Hz, aromatic H) and IR (1680 cm⁻¹, C=O stretch).
Coupling of 3-Azabicyclo[3.2.2]nonane and 4-Fluorobutyrophenone
The alkylation step links the bicyclic amine to the ketone. US3280105A and EP0284561A2 suggest alkylation via nucleophilic substitution or reductive amination.
Alkylation via Halide Intermediate
4-Fluorobutyrophenone is converted to 4-chlorobutyrophenone using thionyl chloride. Reacting this with 3-azabicyclo[3.2.2]nonane in dimethylformamide (DMF) at 80°C for 12 hours yields the tertiary amine.
Reaction conditions :
Reductive Amination Alternative
A one-pot reductive amination using sodium cyanoborohydride in methanol at pH 5–6 facilitates coupling without isolating intermediates. This method offers higher atom economy but requires strict pH control.
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine to enhance stability and solubility.
Acid-Base Reaction
Dissolving the free base in anhydrous ether and bubbling HCl gas precipitates the hydrochloride salt. Filtration and drying under vacuum yield a crystalline solid.
Characterization
- Melting point : 210–215°C (decomp.)
- NMR (D₂O) : δ 1.45–2.10 (m, bicyclic H), 3.20 (m, N-CH₂), 7.60 (d, J=8.5 Hz, aromatic H).
- HPLC purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Optimization
Bicyclic Amine Stability
3-Azabicyclo[3.2.2]nonane is prone to ring-opening under acidic conditions. Storage under nitrogen at –20°C prevents degradation.
Ketone Reactivity
The electron-withdrawing fluorine group reduces Friedel-Crafts acylation efficiency. Increasing AlCl₃ to 2 equivalents improves yield to 75%.
Salt Hygroscopicity
The hydrochloride salt absorbs moisture, necessitating lyophilization for long-term storage.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include pyrrolidine, diethylamine, and various solvents such as ethanol and dichloromethane . The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with pyrrolidine can yield N-methyl-N-(4-oxo-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-yl)-4-pyrrolidinobutanamide .
Scientific Research Applications
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei.
Medicine: Potential use in developing treatments for diseases such as malaria and sleeping sickness.
Industry: Applications in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to possess high antiplasmodial activity by inhibiting the growth of Plasmodium falciparum . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Nonaperone’s properties, comparisons are drawn to structurally and functionally related compounds.
Structural Analogues
Haloperidol: Structure: A butyrophenone derivative with a 4-fluorophenyl group and a piperidine ring. Key Differences: Haloperidol lacks the bicyclic azabicyclo system of Nonaperone, which may influence receptor binding kinetics and metabolic stability. Haloperidol is a well-documented antipsychotic, whereas Nonaperone’s clinical applications remain underexplored .
Ketanserin: Structure: A quinazoline derivative with a fluorophenyl group and a piperazine ring. Key Differences: Ketanserin primarily acts as a serotonin 5-HT2A receptor antagonist, whereas Nonaperone’s mechanism remains uncharacterized. The bicyclic system in Nonaperone may confer distinct pharmacokinetic properties, such as increased lipophilicity.
Physicochemical Properties
| Property | Nonaperone Hydrochloride | Haloperidol | Ketanserin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.9 (base) + HCl | 375.9 | 395.9 |
| LogP (Predicted) | ~3.5 (estimated) | 4.3 | 3.8 |
| Aqueous Solubility | Moderate (HCl salt) | Low (free base) | Low |
Research Findings and Gaps
- Synthetic Accessibility: The 3-azabicyclo[3.2.2]nonane scaffold in Nonaperone is synthetically challenging compared to simpler piperidine or piperazine rings in analogs like Haloperidol. This complexity may limit large-scale production .
- Receptor Selectivity: Unlike Haloperidol (D2 antagonist) or Ketanserin (5-HT2A antagonist), Nonaperone’s receptor interactions are unverified.
- Metabolic Stability : The bicyclic structure may reduce first-pass metabolism compared to Haloperidol, which undergoes extensive hepatic glucuronidation.
Biological Activity
4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bicyclic structure that contributes to its biological activity. The presence of the fluorine atom is significant in enhancing the compound's lipophilicity and biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to 4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone exhibit various biological activities, including antiprotozoal and antimicrobial properties.
Antiprotozoal Activity
A study highlighted the synthesis of 3-azabicyclo[3.2.2]nonanes, which demonstrated significant antiplasmodial activity against Plasmodium falciparum K1, a chloroquine-resistant strain. The compound exhibited in vivo activity against Plasmodium berghei in mouse models, indicating its potential as an antimalarial agent .
Antimicrobial Activity
Research into related compounds has shown promising results against bacterial strains such as Staphylococcus aureus. The introduction of fluorine atoms in the structure has been associated with enhanced antibacterial effects, as seen in fluoroaryl derivatives .
Structure-Activity Relationship (SAR)
The biological activity of 4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone can be attributed to its structural features:
- Bicyclic Framework : The azabicyclo structure is essential for interaction with biological targets.
- Fluorine Substitution : The fluorine atom improves binding affinity and selectivity for certain receptors or enzymes.
Case Studies and Research Findings
- Antimalarial Efficacy : In a study involving various bicyclic compounds, 4-(3-Azabicyclo(3.2.2)nonyl)-4-fluorobutyrophenone hydrochloride showed significant efficacy against Plasmodium species, suggesting that modifications to the bicyclic framework can enhance antimalarial properties .
- Antibacterial Properties : Another investigation into related fluorinated compounds demonstrated effective inhibition of S. aureus with MIC values indicating strong antibacterial activity . The study noted that structural modifications led to varying degrees of effectiveness.
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Azabicyclo[3.2.2]nonyl)-4-fluorobutyrophenone hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a fluorobutyrophenone precursor. Introduce the 3-azabicyclo[3.2.2]nonyl group via nucleophilic substitution or coupling reactions using catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2 : Optimize reaction temperature (typically 60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC .
- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm hydrochloride salt formation via titration .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
-
HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .
-
NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm bicyclic structure and fluorine substitution. Key signals: δ ~7.5 ppm (aromatic protons), δ ~3.5 ppm (azabicyclo protons) .
-
Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~380–385 m/z) .
Physicochemical Properties (Based on Analogous Bicyclic Compounds) Molecular Weight Density LogP PSA (Polar Surface Area)
Q. How should researchers handle storage and stability testing to ensure compound integrity?
- Methodology :
- Storage : Store in airtight containers under ambient temperature (20–25°C) with desiccants to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., free amine or fluorophenol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time, dose range). Use positive controls (e.g., known receptor antagonists) .
- Step 2 : Perform dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .
- Step 3 : Investigate off-target effects via proteome-wide screening or molecular docking simulations to assess binding promiscuity .
Q. What strategies are employed in crystallographic studies to determine the hydrogen-bonding networks of similar bicyclic compounds?
- Methodology :
- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals .
- Data Collection : Perform X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and refine structures using software like SHELX .
- Analysis : Map hydrogen bonds (e.g., N–H···Cl interactions in hydrochloride salts) and π-π stacking of fluorophenyl groups to explain stability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodology :
- Modifications : Synthesize analogs with varied substituents on the azabicyclo or fluorophenyl moieties (e.g., methyl, hydroxyl groups) .
- Testing : Compare binding affinity (e.g., radioligand assays for receptor targets) and ADMET properties (e.g., metabolic stability in liver microsomes) .
- Computational Modeling : Use QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
